molecular formula C23H29ClN2O6 B1682405 Zatosetron maleate CAS No. 123482-23-5

Zatosetron maleate

Cat. No. B1682405
M. Wt: 464.9 g/mol
InChI Key: HAFQATMFFHYNPN-BTJKTKAUSA-N
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Description

Zatosetron maleate, also known as LY 277359 maleate, is a potent and selective serotonin 5HT3 receptor antagonist . It is used for research purposes and is not sold to patients . It has been identified as potentially useful in the treatment of central nervous system disorders such as emesis induced by oncolytic drugs, migraine, dementia, anxiety, schizophrenia, and substance abuse .


Synthesis Analysis

In anticipation of commercialization, a manufacturing synthesis of Zatosetron maleate from tropinone and 5-chlorosalicylic acid was developed . The development efforts focused on addressing several key issues including the supply and quality of the critical raw material tropinone, improvements in the stereoselective formation of 3-endo-tropanamine, and the compatibility with existing manufacturing capabilities of process requirements for the Claisen rearrangement used to produce a crucial benzofuran intermediate .


Molecular Structure Analysis

The molecular formula of Zatosetron maleate is C23H29ClN2O6 . The InChIKey is HAFQATMFFHYNPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Zatosetron maleate is a potent, selective 5-hydroxytryptamine receptor antagonist . It is synthesized from tropinone and 5-chlorosalicylic acid .


Physical And Chemical Properties Analysis

The molar mass of Zatosetron maleate is 464.94 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Development and Manufacturing

Zatosetron maleate, identified as a potent and selective 5-hydroxytryptamine receptor antagonist, has undergone significant development for manufacturing purposes. A synthesis process from tropinone and 5-chlorosalicylic acid was developed, focusing on key issues like the supply of tropinone, improvements in stereoselective formation, and compatibility with existing manufacturing capabilities. This development is crucial for its commercialization (Burks et al., 1997).

2. Potential in Treating Anxiety

A pilot study explored the efficacy of zatosetron maleate in treating a broad range of anxiety symptoms. This double-blind, placebo-controlled study involved patients with significant anxiety scores and showed a pattern of greater change in anxiety scores, favoring zatosetron over placebo, although no statistical significance was achieved (Smith et al., 1999).

3. Synthesis and Structure-Activity Relationships

Research on aroyltropanamides led to the discovery of dihydrobenzofuranyl esters and amides as potent 5HT3 receptor antagonists. Zatosetron maleate showed potent antagonism of serotonin-induced bradycardia in rats and demonstrated long-lasting effects. This study highlighted the crucial elements in the synthesis, like 7-carbamyl regiochemistry, dimethyl substitution, and chloro substituent (Robertson et al., 1992).

4. Metabolism and Pharmacokinetics in Humans

A study on the disposition of zatosetron in humans showed that it is a highly selective serotonin 5-HT3 receptor antagonist with minimal agonist activity. The study detailed its serum levels, metabolites, and excretion, providing valuable insights into its metabolism and pharmacokinetics (Franz et al., 1993).

5. Antiemetic Effects

Zatosetron maleate's antiemetic activity was studied in contexts such as cisplatin-induced emesis in dogs and ipecac-induced emesis in dogs and humans. It was found to be effective in preventing emesis, indicating its potential use in antiemetic therapy (Schwartz et al., 1994; Gidda et al., 1995).

6. Application in Acute Migraine

A study evaluated zatosetron's efficacy in acute migraine therapy. Although it was well-tolerated, no significant differences were found between zatosetron and placebo in reducing migraine severity or duration, suggesting its limited effectiveness in this context (Chappell et al., 1994).

7. Effects on Dopamine Neurons

Zatosetron was found to decrease the number of spontaneously active A10 dopamine cells, suggesting a potential mechanism of action that might be predictive of antipsychotic action without delayed onset (Rasmussen et al., 1991).

8. Metabolism in Different Species

A study on the metabolism of zatosetron compared its metabolic clearance in humans, rats, and monkeys, providing insights into interspecies differences in the metabolism of this compound (Ring et al., 1994).

9. Pharmacological Activities of Metabolites

An investigation into the pharmacological activities of zatosetron's metabolites revealed that while they exhibit some activity, they are less potent than the parent molecule, impacting its overall efficacy (Cohen et al., 1993).

10. Chronic Toxicity Studies

Chronic toxicity studies in rhesus monkeys and rats highlighted the potential hepato- and nephrotoxicity of zatosetron at very high doses relative to the proposed human clinical dose, providing important safety data (Bendele et al., 1995; Bendele et al., 1994).

Safety And Hazards

When handling Zatosetron maleate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQATMFFHYNPN-BSLJCGBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123482-22-4 (Parent)
Record name Zatosetron maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zatosetron maleate

CAS RN

123482-23-5
Record name Zatosetron maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZATOSETRON MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JE Burks, L Espinosa, ES LaBell… - … Process Research & …, 1997 - ACS Publications
… Zatosetron maleate is a potent, selective 5-hydroxytryptamine … and an improved route to zatosetron maleate are described. … Zatosetron maleate (1) has been studied for its clinical …
Number of citations: 32 pubs.acs.org
WT Smith, PD Londborg, SL Blomgren… - Journal of clinical …, 1999 - journals.lww.com
… investigation of the efficacy and safety of zatosetron maleate, a selective 5-hydroxytryptamine… ZATOSETRON MALEATE is a selective 5-hydroxytryptamine-3 (5-HT 3 ) receptor antagonist…
Number of citations: 16 journals.lww.com
PM Franz, EL Mattiuz, BL Hatcher, KA DeSante… - Drug metabolism and …, 1993 - Citeseer
… maleate, unlabeled zatosetron maleate, and excipients … [‘4C]Zatosetron maleate (3.06 MCi/mg base) was synthesized … [‘4C]Zatosetron maleate was added to plasma to provide a final …
Number of citations: 8 citeseerx.ist.psu.edu
DD O'Bannon, WJ Wheeler - Journal of Labelled Compounds …, 1991 - Wiley Online Library
Endo‐5‐chloro‐2,3‐dihydro‐2,2‐dimethyl‐N‐(8‐methyl‐8 ‐azabicyclo‐[3.2.1.]‐oct‐3‐yl‐7‐benzofurancarboxamide‐[carbonyl‐ 14 C] (Z)‐2‐butenedioate (zatosetron‐[ 14 C] maleate, 1)…
DW Robertson, WB Lacefield… - Journal of medicinal …, 1992 - ACS Publications
… (zatosetron maleate). The 7-carbamyl regiochemistry, dimethyl substitution, chloro substituent, and endo stereochemistry were all crucial elements of the SAR. Zatosetron maleate was a …
Number of citations: 57 pubs.acs.org
A Bendele, J Means, J Shoufler… - Drug and chemical …, 1995 - Taylor & Francis
… Solutions of zatosetron maleate for dose administration were prepared weekly in purified water. Mean assayed concentrations of zatosetron were within 2% of nominal concentrations in …
Number of citations: 4 www.tandfonline.com
SM Schwartz, MJ Goldberg, JS Gidda… - The Journal of …, 1994 - Wiley Online Library
… The authors investigated the antiemetic activity of zatosetron maleate, a 5‐HT 3 receptor antagonist, on ipecac‐induced emesis in dogs and healthy men. They also evaluated the effect …
Number of citations: 12 accp1.onlinelibrary.wiley.com
AM Bendele, DA Buenger, JP McGrath… - … and Applied Toxicology, 1994 - Elsevier
… of 3-hydroxy zatosetron in male rats given 10, 30, or 90 mg/kg zatosetron maleate for 1 year. … 3-hydroxy zatosetron in female rats given 10, 30, or 90 mg/kg zatosetron maleate for 1 year. …
Number of citations: 5 www.sciencedirect.com
MJ Espey, JW Downie - European journal of pharmacology, 1995 - Elsevier
… Serotonin hydrochloride, 2-methyl-5-HT maleate (Research Biochemicals International) and zatosetron maleate (Lilly Research Labs) were dissolved in 0.9% saline just prior to injection…
Number of citations: 54 www.sciencedirect.com
ML Cohen, W Bloomquist, CR Schmid… - Drug development …, 1993 - Wiley Online Library
Zatosetron is a potent, orally active 5‐HT 3 receptor antagonist with a long duration of activity in laboratory animals and humans. Several metabolites have been detected in plasma and …
Number of citations: 4 onlinelibrary.wiley.com

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